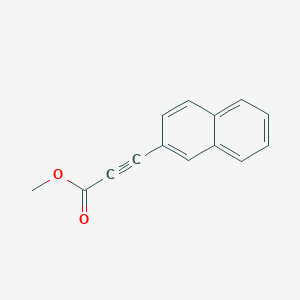

Methyl 3-(2-naphthyl)-2-propynoate

Description

Properties

Molecular Formula |

C14H10O2 |

|---|---|

Molecular Weight |

210.23g/mol |

IUPAC Name |

methyl 3-naphthalen-2-ylprop-2-ynoate |

InChI |

InChI=1S/C14H10O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-6,8,10H,1H3 |

InChI Key |

RSDUVDKHUSYMJW-UHFFFAOYSA-N |

SMILES |

COC(=O)C#CC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

COC(=O)C#CC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Methyl 3-(2-naphthyl)-2-propynoate and structurally related compounds from the evidence:

*Note: Molecular weight for this compound is estimated based on structural similarity.

Research Findings and Limitations

- Synthetic Utility: Naphthyl esters are pivotal in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), as seen with Naproxen EP Impurity M (Methyl 2-Naphthyl Ether) . This compound could serve a similar role but with enhanced reactivity.

- Data Gaps: Direct experimental data (e.g., melting point, solubility) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Preparation Methods

Transition Metal-Mediated Cross-Couplings

Stepwise Functionalization Strategies

Formylation-Methylation Sequence

Chinese Patent CN102115458A outlines a two-step process for synthesizing 3-methoxy-2-arylacrylates. Although designed for acrylates, the methodology could be extrapolated to propynoates:

-

Formylation : A propynoate precursor undergoes formylation at the α-position using a Lewis acid (e.g., AlCl₃) and a formylating agent (e.g., DMF/POCl₃).

-

Methylation : The formylated intermediate is treated with methylating agents (e.g., methyl iodide) in the presence of a base.

For methyl 3-(2-naphthyl)-2-propynoate, this would require starting with 2-naphthylacetylene and sequentially introducing the ester and methoxy groups. However, the patent’s focus on acrylates necessitates caution in extrapolating yields or side reactions.

Direct Esterification Routes

Acid-Catalyzed Esterification

Reacting 3-(2-naphthyl)-2-propynoic acid with methanol under acidic conditions (e.g., H₂SO₄) represents a straightforward route:

The challenge lies in synthesizing the precursor acid, which may require naphthyl Grignard reagent addition to propiolic acid derivatives.

Emerging Methodologies

Nickel-Catalyzed C–H Activation

Research on C–H nickelation of naphthyl phosphinites demonstrates regioselective aryl-nickel bond formation. Applying this to propynoate synthesis could enable direct functionalization of naphthalene at the β-position, though no direct evidence exists in the surveyed literature .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-(2-naphthyl)-2-propynoate in laboratory settings?

- Methodological Answer:

- Use engineering controls (e.g., fume hoods) to limit airborne exposure.

- Wear PPE: nitrile gloves, lab coats, and protective eyewear to avoid skin/eye contact .

- Store waste separately and dispose via certified biohazard waste services to prevent environmental contamination .

- Implement emergency measures: eye wash stations and showers for accidental exposure .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodological Answer:

- Base-mediated coupling: React 2-naphthol derivatives with propargyl bromide in DMF using K₂CO₃ as a base (room temperature, 2 hours) .

- Monitoring: Track reaction progress via TLC (n-hexane:ethyl acetate = 9:1) .

- Workup: Quench with ice, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure .

Q. How should researchers purify this compound, and what parameters are critical during this process?

- Methodological Answer:

- Extraction: Use ethyl acetate for phase separation, ensuring complete removal of unreacted starting materials .

- Solvent choice: Opt for low-polarity solvents to isolate the product as a viscous oil.

- Purity assessment: Confirm via HPLC or GC-MS, referencing retention times against standards .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for this compound?

- Methodological Answer:

- Dose-response studies: Conduct in vitro assays (e.g., Ames test for genotoxicity) at varying concentrations (0.1–100 µM) to establish thresholds .

- Metabolic profiling: Use liver microsomes to identify metabolites and compare with in silico predictions (e.g., CYP450 enzyme interactions) .

- Data normalization: Account for batch-to-batch variability by including internal controls (e.g., reference toxicants like naphthalene derivatives) .

Q. What analytical techniques are recommended for characterizing the crystalline structure of this compound?

- Methodological Answer:

- X-ray crystallography: Use MoKα radiation (λ = 0.71073 Å) to resolve crystal parameters. Example

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 10.89, 13.15, 12.99 |

| V (ų) | 1859.8 |

- Refinement: Apply SHELXL-97 with R-factor < 0.04 for high-resolution models .

Q. How can impurity profiling of this compound be optimized for pharmaceutical applications?

- Methodological Answer:

- Chromatographic separation: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve impurities like 2-naphthol or ester hydrolysis byproducts .

- Reference standards: Cross-validate against EP/USP impurity standards (e.g., MM0002 series for structural analogs) .

- Quantitation: Apply mass spectrometry (LC-QTOF) for trace-level detection (<0.1% w/w) .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer:

- Temperature control: Maintain reaction at 25°C to avoid propargyl bromide decomposition .

- Solvent selection: DMF enhances oxyanion formation but may require post-reaction neutralization to prevent ester hydrolysis .

- Catalyst screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for improved regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.